3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWHQTRJTXBIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738512 | |
| Record name | 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928264-57-7 | |
| Record name | 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one, commonly referred to as a cyclopropyl chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The chemical structure of this compound is characterized by a cyclopropyl group attached to an enone moiety, which is further substituted with a chlorophenyl group. This unique arrangement contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological properties:
Antimicrobial Activity
Several studies have reported that derivatives of cyclopropyl chalcones exhibit significant antimicrobial activity. For instance, research indicates that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies suggest that it inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.
Case Studies
A notable case study involved the evaluation of the compound's effect on inflammation in a murine model. Mice treated with this compound showed a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
- Cell Signaling Modulation : It can modulate signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Research Findings and Limitations
- Crystallography: The dichlorophenyl analog () crystallizes in a monoclinic system, with packing influenced by halogen interactions. Similar analysis for the target compound could reveal steric effects of the cyclopropyl group .
- Hydrogen Bonding: The hydroxyl group in 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one forms O–H···O bonds, a pattern generalizable to other phenolic enones .
- Limitations : Direct experimental data (e.g., melting points, solubility) for the target compound are absent, necessitating extrapolation from analogs.
Preparation Methods
Base-Promoted Alkylation of Ketones with Allylic Bromides
A representative method adapted from Royal Society of Chemistry supporting information involves:
- Starting materials: Isobutyrophenone or benzoylcyclobutane derivatives
- Base: Potassium tert-butoxide (1.5 equivalents)
- Solvent: tert-Butyl alcohol (3 mL/mmol)
- Conditions: Reflux for 10 minutes before dropwise addition of allyl bromide or (3-bromoprop-1-en-2-yl)benzene (1.2 equivalents)
- Workup: After reaction completion (monitored by TLC), aqueous quenching, extraction with ethyl acetate, drying over MgSO4, filtration, and concentration under reduced pressure
- Purification: Column chromatography to isolate the crude product
This method yields γ,δ-unsaturated ketones which can be further transformed into the target enone compounds.
Synthesis of (E)-(3-Bromoprop-1-en-1-yl)cyclopropane Intermediate
- Starting from (E)-3-cyclopropylprop-2-en-1-ol (15 mmol)
- Reacted with phosphorus tribromide (PBr3, 1.6 equivalents) in diethyl ether at 0 °C
- Stirred for 3 hours to convert the alcohol into the corresponding bromide
- Workup involves quenching with ice-water, extraction with diethyl ether, and concentration under vacuum
- The bromide is unstable and used immediately for subsequent steps
Final Enone Formation via Wittig-Type Olefination
- The bromide intermediate is subjected to nucleophilic substitution or Wittig-type reaction with a phosphonate or ylide reagent derived from 2-chlorophenyl precursors
- Reaction conditions typically involve mild temperatures (0–40 °C), inert atmosphere (N2), and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
- Acidic or basic hydrolysis steps may be employed to convert intermediates to the final enone
- Purification by flash chromatography yields 3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one with yields around 30% over three steps
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium tert-butoxide (1.5 equiv) | Strong base for deprotonation |
| Solvent | tert-Butyl alcohol, THF, DCM | Solvent choice affects reaction rate |
| Temperature | 0 °C to reflux (varies by step) | Lower temps for bromide formation; reflux for alkylation |
| Reaction Time | 10 min to several hours | Monitored by TLC |
| Workup | Aqueous quench, extraction, drying | Standard organic extraction techniques |
| Purification | Flash chromatography | Silica gel, gradient elution |
| Yield | ~30% over multiple steps | Multi-step synthesis reduces overall yield |
Optimization of solvent, temperature, and reaction time can improve yield and purity. Industrial scale synthesis may employ continuous flow reactors to enhance efficiency and reproducibility.
Alternative Synthetic Routes and Related Methods
- Use of α-alkoxy p-chlorobenzyl phosphonates as intermediates for preparing chlorophenyl cyclopropyl ketones under mild acidic hydrolysis conditions (0–40 °C).
- One-pot cyclopropanation methods using sulfur ylides and trifluoromethyl alkenes, although more relevant to trifluoromethyl-substituted cyclopropanes, suggest potential for adaptation to chlorophenyl systems.
- Industrially relevant processes for related cyclopropyl ketones involve selective crystallization and purification techniques to control polymorphism and improve product stability.
Summary of Key Research Findings
- The preparation of this compound relies on multi-step synthesis involving cyclopropyl-substituted allylic bromides and chlorophenyl phosphonate derivatives.
- Base-promoted alkylation followed by bromide formation and Wittig-type olefination are central steps.
- Reaction conditions are mild to moderate temperatures with strong bases and inert solvents.
- Yields are moderate (~30%) over three steps, with purification by chromatography.
- Literature and patent sources provide detailed protocols and variations, enabling reproducible synthesis and potential scale-up.
Representative Reaction Scheme (Simplified)
-
$$ \text{Isobutyrophenone} + \text{Potassium tert-butoxide} \xrightarrow[\text{reflux}]{\text{t-BuOH}} \text{Enolate intermediate} $$
-
$$ \text{Enolate intermediate} + (E)-3\text{-bromoprop-1-en-1-yl cyclopropane} \rightarrow \text{γ,δ-unsaturated ketone} $$
Wittig-type Olefination and Hydrolysis:
$$ \text{γ,δ-unsaturated ketone} + \text{Phosphonate derivative} \xrightarrow[\text{acid/base}]{\text{THF/DCM}} \text{this compound} $$
Q & A
Q. What statistical methods validate structural assignments in conflicting XRD studies?
- Approach :
- Apply Rietveld refinement to compare experimental and simulated diffraction patterns (R-factor <5%) .
- Cross-reference with CSD (Cambridge Structural Database) entries for similar enones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
